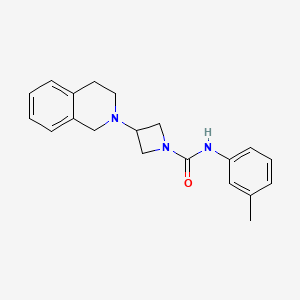

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-15-5-4-8-18(11-15)21-20(24)23-13-19(14-23)22-10-9-16-6-2-3-7-17(16)12-22/h2-8,11,19H,9-10,12-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIACHUMZNKBLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a derivative of 3,4-dihydroisoquinoline and azetidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Dopamine Receptor Modulation : The compound's structure suggests potential interaction with dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease. This interaction may help alleviate symptoms related to dopamine deficiency .

- Phosphodiesterase Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibitory activity, particularly against PDE4, which plays a significant role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), promoting anti-inflammatory effects .

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with the compound:

- Neuroprotective Effects : In vitro studies indicated that the compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cell lines. This suggests its potential use in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has shown significant anti-inflammatory effects in animal models, particularly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

- Parkinson's Disease : A study involving patients with Parkinson's disease showed that compounds with similar structures improved motor function and reduced dyskinesia when used as adjunct therapy to traditional treatments .

- Asthma Management : In a clinical trial, a PDE4 inhibitor derived from a related structure demonstrated significant improvement in lung function and reduction in exacerbation rates among asthmatic patients .

Comparative Analysis

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide. For example, derivatives exhibiting similar structural features have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. These compounds have shown significant promise due to their ability to inhibit cancer cell proliferation and induce apoptosis in vitro .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Research indicates that isoquinoline derivatives can interact with sigma receptors, which are implicated in the modulation of various neuropsychological conditions. The blockade of cocaine self-administration by sigma receptor agonists has been studied, suggesting that such compounds could be beneficial in addiction therapy .

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions. Various synthetic methodologies have been employed to create this compound, including coupling reactions and regioselective synthesis techniques that enhance yield and purity .

Characterization Techniques

Characterization of synthesized compounds is critical for confirming structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to validate the chemical structure of this compound and its derivatives .

Anticancer Studies

In a notable study, a series of isoquinoline derivatives were tested for their cytotoxic effects on prostate cancer cells. The results indicated that certain modifications to the isoquinoline structure significantly enhanced anticancer activity, suggesting a promising direction for further research into this compound as a potential therapeutic agent .

Neuropharmacology Research

Another study focused on the interaction of similar compounds with sigma receptors in animal models. The findings revealed that these compounds could effectively reduce drug-seeking behavior in subjects previously exposed to addictive substances, indicating potential applications in addiction treatment .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below summarizes key structural analogs, their biological activities, and differentiating features:

Key Comparative Insights

Substituent Effects on Bioactivity

- Aryl Group Positioning : The m-tolyl group in the target compound may offer steric and electronic advantages over o-tolyl (3d) or tribromophenyl (3f). For HIV-1 RT inhibition, o-tolyl (3d) outperformed bulkier 2,4,6-tribromophenyl (3f), suggesting steric hindrance negatively impacts binding . The meta position in the target compound could balance lipophilicity and steric accessibility.

- Heterocyclic Modifications: EPZ015866 (cyclobutylamino) exhibits superior PRMT5 inhibition compared to EPZ015666 (oxetane), highlighting the role of substituent size and hydrophobicity in enzyme binding .

Core Structure Impact

- Azetidine vs. Rigid cores are known to enhance binding entropy in enzyme inhibition .

- Benzamide vs. Azetidine Carboxamide : Benzamide derivatives (e.g., compound in ) lack the azetidine ring, which may reduce metabolic stability due to increased rotational freedom.

Hypothesized Therapeutic Potential

Based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.